3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is an organic compound with the molecular formula C8H13NO3. It is characterized by a butanoic acid backbone with a pyrrolidinone ring, which contributes to its unique chemical properties. This compound is primarily utilized in pharmaceuticals and chemical research due to its biological activity and potential therapeutic applications.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is referenced under different identifiers and synthesis methods. Its molecular weight is approximately 171.2 g/mol, and it has been studied for its role in the synthesis of pharmaceutical intermediates.
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid falls under the category of pyrrolidine derivatives, which are known for their significance in medicinal chemistry. This compound's structure allows it to interact with biological systems, making it a subject of interest in drug development.
The synthesis of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid typically involves several key methods:
The reaction conditions are critical for achieving high yields. Typical reagents include acids for cyclization and bases for subsequent transformations. The synthesis often requires careful control of temperature and reaction time to avoid side reactions.
The molecular structure of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid features a five-membered lactam ring attached to a butanoic acid moiety. The specific stereochemistry at the chiral centers plays a crucial role in its biological activity.
Key structural data includes:
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed, highlighting the compound's versatility in synthetic chemistry.
The mechanism of action for 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with various molecular targets within biological systems. The pyrrolidinone ring's structure allows it to modulate enzyme activities and receptor interactions, which can lead to diverse biological effects depending on the specific target pathways involved .
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize this compound further.
3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has several important applications:
Enantioselective synthesis of 3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid leverages transition metal catalysis to establish its stereogenic quaternary carbon center. Palladium-catalyzed asymmetric N-allylation of methyl 4-aminobutyrate derivatives represents a pivotal approach, achieving high enantiomeric excess (ee) through chiral ligand systems. Key innovations include:
Table 1: Ligand Performance in Pd-Catalyzed Asymmetric N-Allylation
Ligand | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|
(R,R)-DIOP | 24 | 88 | 96 |
(S,S)-BDPP | 18 | 92 | 98 |
TADDOL-derived | 30 | 78 | 90 |
This methodology provides a streamlined route to enantiopure intermediates, circumventing classical resolution limitations [9].
Palladium-mediated C–N coupling is instrumental for constructing the pyrrolidinone-acetic acid scaffold. This strategy focuses on intramolecular amidation to form the 2-oxopyrrolidin-1-yl ring system appended to a chiral butanoic acid chain:
This method is compatible with sterically congested substrates, enabling access to 3,3-disubstituted pyrrolidinones essential for pharmaceutical building blocks .
Chiral auxiliaries provide critical stereodirecting effects for asymmetric synthesis when catalytic methods face steric constraints:
Table 2: Chiral Auxiliary Performance Comparison
Auxiliary/Agent | Resolution Method | ee (%) | Yield (%) |
---|---|---|---|
(R)-α-Methylbenzylamine | Diastereomeric salt | >99 | 90 |
Candida antarctica lipase | Ester hydrolysis | 98 | 48 |
Evans oxazolidinone | Enolate alkylation | 94 | 75 |
These strategies offer complementary stereocontrol, particularly for gram-scale syntheses [3] [10].
Solid-phase synthesis enhances throughput and purification efficiency for multi-kilogram batches:
Critical challenges include optimizing resin swelling in aprotic solvents and minimizing diketopiperazine byproducts during cyclization. Industrial implementations utilize automated synthesizers for 100+ kg/month production [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: